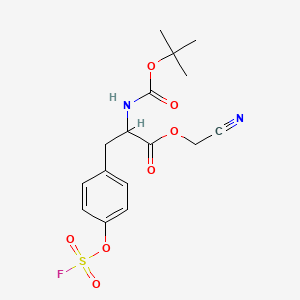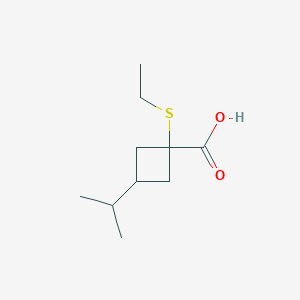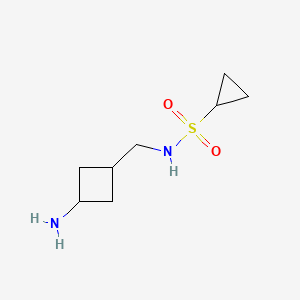
Cyanomethyl 2-((tert-butoxycarbonyl)amino)-3-(4-((fluorosulfonyl)oxy)phenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanomethyl 2-((tert-butoxycarbonyl)amino)-3-(4-((fluorosulfonyl)oxy)phenyl)propanoate is a complex organic compound that features a variety of functional groups, including a cyanomethyl group, a tert-butoxycarbonyl-protected amine, and a fluorosulfonyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyanomethyl 2-((tert-butoxycarbonyl)amino)-3-(4-((fluorosulfonyl)oxy)phenyl)propanoate typically involves multiple steps:
Formation of the tert-butoxycarbonyl-protected amine: This step involves the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the cyanomethyl group: This can be achieved through a nucleophilic substitution reaction using cyanomethyl bromide.
Formation of the fluorosulfonyl ester: This step involves the reaction of the phenyl group with fluorosulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Cyanomethyl 2-((tert-butoxycarbonyl)amino)-3-(4-((fluorosulfonyl)oxy)phenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorosulfonyl ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cyanomethyl 2-((tert-butoxycarbonyl)amino)-3-(4-((fluorosulfonyl)oxy)phenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Cyanomethyl 2-((tert-butoxycarbonyl)amino)-3-(4-((fluorosulfonyl)oxy)phenyl)propanoate involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, while the fluorosulfonyl ester can act as an electrophile. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanomethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate: Similar structure but with a hydroxy group instead of a fluorosulfonyl ester.
Cyanomethyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate: Similar structure but with a nitro group instead of a fluorosulfonyl ester.
Eigenschaften
Molekularformel |
C16H19FN2O7S |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
cyanomethyl 3-(4-fluorosulfonyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H19FN2O7S/c1-16(2,3)25-15(21)19-13(14(20)24-9-8-18)10-11-4-6-12(7-5-11)26-27(17,22)23/h4-7,13H,9-10H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
WUZKMDYYMPJRFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)F)C(=O)OCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(Sec-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13636423.png)
![[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formicacid](/img/structure/B13636424.png)


